Cas no 1807395-26-1 (2,4-Bis(trifluoromethyl)-5-iodocinnamic acid)

2,4-Bis(trifluoromethyl)-5-iodocinnamic acid 化学的及び物理的性質
名前と識別子
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- 2,4-Bis(trifluoromethyl)-5-iodocinnamic acid
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- インチ: 1S/C11H5F6IO2/c12-10(13,14)6-4-7(11(15,16)17)8(18)3-5(6)1-2-9(19)20/h1-4H,(H,19,20)/b2-1+
- InChIKey: HEXVXJRVMZIWRM-OWOJBTEDSA-N
- SMILES: IC1=CC(/C=C/C(=O)O)=C(C(F)(F)F)C=C1C(F)(F)F
計算された属性
- 精确分子量: 409.92385 g/mol
- 同位素质量: 409.92385 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 389
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 37.3
- 分子量: 410.05
2,4-Bis(trifluoromethyl)-5-iodocinnamic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013034490-1g |
2,4-Bis(trifluoromethyl)-5-iodocinnamic acid |
1807395-26-1 | 97% | 1g |
$1549.60 | 2023-09-02 |
2,4-Bis(trifluoromethyl)-5-iodocinnamic acid 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
2,4-Bis(trifluoromethyl)-5-iodocinnamic acidに関する追加情報
2,4-Bis(trifluoromethyl)-5-iodocinnamic Acid: A Comprehensive Overview
The compound with CAS No. 1807395-26-1, commonly referred to as 2,4-Bis(trifluoromethyl)-5-iodocinnamic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a cinnamic acid backbone substituted with trifluoromethyl groups at the 2 and 4 positions and an iodine atom at the 5 position. These substituents impart distinctive electronic and steric properties to the molecule, making it a valuable tool in various research and industrial applications.
Cinnamic acid derivatives have long been studied for their versatile chemical properties and biological activities. The introduction of trifluoromethyl groups in 2,4-Bis(trifluoromethyl)-5-iodocinnamic acid significantly enhances its stability and reactivity due to the electron-withdrawing nature of these groups. This makes the compound particularly useful in reactions requiring precise control over electron distribution, such as in organocatalysis or bioconjugation reactions.
Recent studies have highlighted the potential of 2,4-Bis(trifluoromethyl)-5-iodocinnamic acid in drug discovery efforts. Its ability to act as a scaffold for constructing bioactive molecules has been explored in several research papers published in high-impact journals. For instance, researchers have demonstrated that this compound can serve as a precursor for synthesizing inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The iodine substituent at the 5 position plays a crucial role in modulating the pharmacokinetic properties of the resulting compounds, ensuring optimal bioavailability and efficacy.
In addition to its role in pharmaceutical research, 2,4-Bis(trifluoromethyl)-5-iodocinnamic acid has found applications in materials science. Its rigid structure and ability to form stable covalent bonds make it an ideal candidate for use in the synthesis of advanced polymers and organic semiconductors. Recent advancements in this area have shown that derivatives of this compound can be used to create high-performance materials for electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). These applications underscore the compound's versatility and its importance in cutting-edge technological developments.
The synthesis of 2,4-Bis(trifluoromethyl)-5-iodocinnamic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway by employing transition metal catalysts to enhance reaction efficiency and selectivity. For example, recent studies have utilized palladium-catalyzed cross-coupling reactions to achieve high yields of the desired product while minimizing by-products. These advancements not only improve the scalability of the synthesis process but also reduce its environmental impact.
Another area where 2,4-Bis(trifluoromethyl)-5-iodocinnamic acid has shown promise is in analytical chemistry. Its unique spectroscopic properties make it an excellent probe for studying molecular interactions and conformational changes at the molecular level. By incorporating this compound into fluorescence-based assays, scientists can gain insights into complex biological processes such as protein folding and ligand-receptor binding events.
In conclusion, 2,4-Bis(trifluoromethyl)-5-iodocinnamic acid (CAS No. 1807395-26-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug discovery, materials science, and analytical chemistry. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in advancing both scientific knowledge and technological innovation.
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